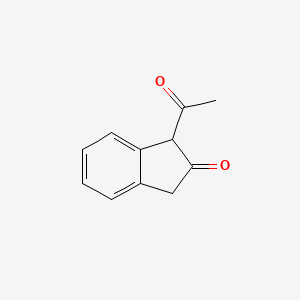![molecular formula C21H16N2O2 B14005013 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione CAS No. 6629-43-2](/img/structure/B14005013.png)
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound consists of an isoindole-1,3-dione core with a phenylanilino group attached via a methyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione typically involves a Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . The reaction conditions often include heating and the use of solvents like methanol or toluene . For example, one method involves the reaction of phthalimide with formaldehyde and aniline under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for isoindoline derivatives, including this compound, often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The phenylanilino group can undergo substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenylanilino moiety .
Applications De Recherche Scientifique
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(4-Phenylanilino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which are involved in neurotransmission and are targets for antipsychotic drugs . The compound’s ability to inhibit β-amyloid aggregation suggests a potential mechanism for neuroprotection in Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindolin-1,3-dione: This compound has similar structural features but different substituents on the phenyl ring.
2-(2-Bromoethyl)isoindole-1,3-dione: This derivative has a bromoethyl group instead of the phenylanilino group.
N-Substituted isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but have various substituents on the nitrogen atom.
Uniqueness
2-[(4-Phenylanilino)methyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other isoindoline derivatives .
Propriétés
Numéro CAS |
6629-43-2 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-[(4-phenylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)14-22-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,22H,14H2 |
Clé InChI |
KZRPYIFCOJCUPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)

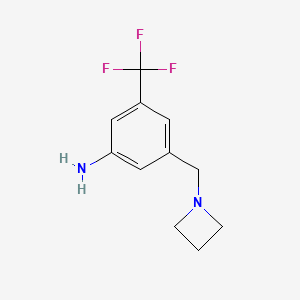
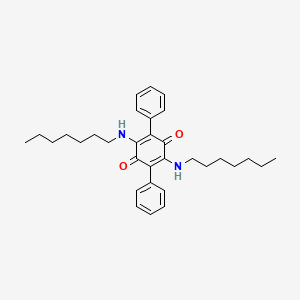
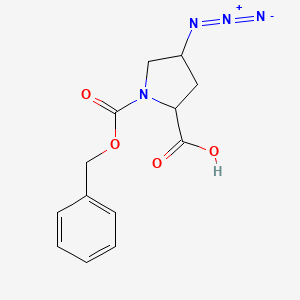
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
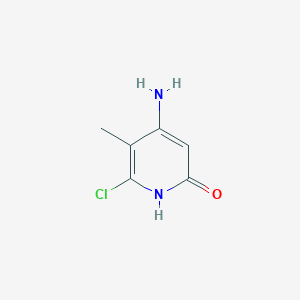
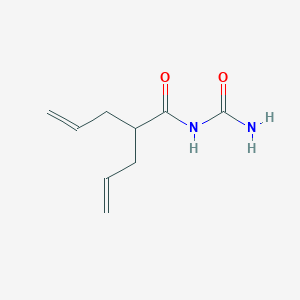
![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)

![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
